molecular formula C18H26N2O2S2 B2887490 (E)-2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)ethenesulfonamide CAS No. 2035007-61-3

(E)-2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)ethenesulfonamide

Cat. No. B2887490
CAS RN: 2035007-61-3
M. Wt: 366.54
InChI Key: RRUKVFUSGJAPIA-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)ethenesulfonamide is a useful research compound. Its molecular formula is C18H26N2O2S2 and its molecular weight is 366.54. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

  • Piperidine derivatives have been evaluated for their potential as corrosion inhibitors, particularly for the protection of metals. Quantum chemical calculations and molecular dynamics simulations were used to study the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron surfaces. These studies suggest that compounds with piperidine and sulfonamide functionalities could be explored for their corrosion inhibitory effects on various metals, following a methodology that involves global reactivity parameters and adsorption behaviors on metal surfaces (Kaya et al., 2016).

Biological Evaluation for Disease Treatment

  • Substituted benzenesulfonamides, including those with piperidine structures, have been synthesized and evaluated for their ability to inhibit membrane-bound phospholipase A2, an enzyme linked to inflammatory responses. This research indicates the potential of such compounds in treating diseases associated with inflammation, such as myocardial infarction, showcasing the therapeutic applications of piperidine and sulfonamide derivatives (Oinuma et al., 1991).

Crystal Structure Analysis

  • The crystal structures of piperidine derivatives have been analyzed to understand the conformational preferences and structural characteristics of these compounds. Such studies are crucial for the design and synthesis of new molecules with desired properties, indicating the role of structural analysis in drug development and material science (Raghuvarman et al., 2014).

Enzyme Inhibition for Therapeutic Applications

  • Research into the synthesis and evaluation of sulfonamides bearing the piperidine nucleus has shown potential activity against cholinesterase enzymes. This highlights the possibility of using such compounds in the development of treatments for diseases like Alzheimer's, where enzyme modulation can be beneficial (Khalid, 2012).

Antimycobacterial Activity

  • Spiro-piperidin-4-ones were synthesized and evaluated for their antimycobacterial activity. The synthesis approach and biological intervention studies indicate the potential for such compounds to be used in the treatment of tuberculosis, showcasing the significance of piperidine derivatives in antimicrobial research (Kumar et al., 2008).

properties

IUPAC Name

(E)-2-phenyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S2/c21-24(22,13-9-16-4-2-1-3-5-16)19-14-17-6-10-20(11-7-17)18-8-12-23-15-18/h1-5,9,13,17-19H,6-8,10-12,14-15H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUKVFUSGJAPIA-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.